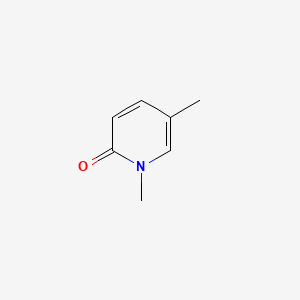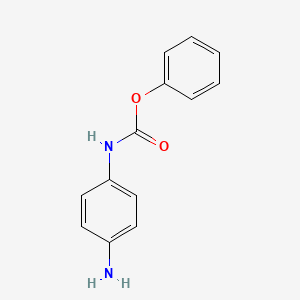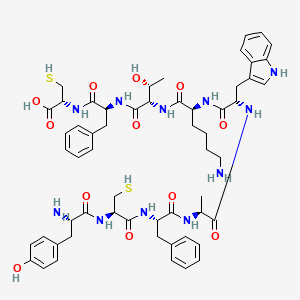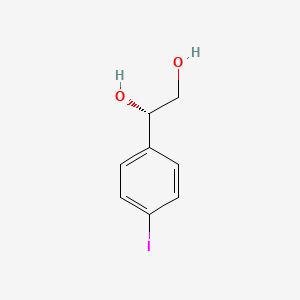
3-Methylcrotonyl-L-carnitine
描述
3-Methylcrotonyl-L-carnitine: is a derivative of L-carnitine and a metabolite of leucine. It is an important compound in the metabolic pathway of branched-chain amino acids, particularly leucine. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, which is essential for energy production in cells .
作用机制
Target of Action
3-Methylcrotonyl-L-carnitine, also known as 3-Methylcrotonylcarnitine or (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate, primarily targets the leucine catabolism pathway enzyme, 3-hydroxy-3-methylglutaryl (HMG) CoA lyase . This enzyme plays a crucial role in the breakdown of leucine, an essential amino acid .
Mode of Action
The compound interacts with its target by getting converted into -3-methylglutaconyl (3MGC) CoA. This is then reduced to 3MG CoA, which is subsequently converted to 3MG carnitine by carnitine acyltransferase .
Biochemical Pathways
This compound is involved in the leucine catabolic pathway . The conversion of -3MGC CoA to 3MG CoA and then to 3MG carnitine represents a potential biomarker of disease processes associated with compromised mitochondrial energy metabolism .
Pharmacokinetics
It is known that the compound is involved in the metabolism of leucine, an essential amino acid . The bioavailability of the compound may be influenced by factors such as diet and the presence of other metabolites.
Result of Action
The molecular and cellular effects of this compound’s action are associated with the metabolism of leucine . Abnormalities in this process can lead to conditions such as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD), an inborn error of protein metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of leucine can affect the levels of the compound in the body . Additionally, genetic factors such as mutations in the MCCC1 or MCCC2 genes can impact the compound’s action .
生化分析
Biochemical Properties
3-Methylcrotonyl-L-carnitine interacts with various enzymes and proteins in biochemical reactions. It is a key component in the catabolism of leucine, a process that involves the enzyme 3-methylcrotonyl-CoA carboxylase (MCC) . This enzyme catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a critical step in leucine catabolism .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of pancreatic ductal adenocarcinoma (PDAC), the catabolism of branched-chain amino acids (BCAAs), including leucine, is disrupted, leading to the accumulation of short-chain carnitines (SC-CARs) and a redirection of activated fatty acids into triglyceride synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the transfer of long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation . This process is crucial for energy production within cells. Additionally, it plays a role in the elimination of toxic metabolites, thereby contributing to cellular detoxification .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, its influence on fatty acid transport into the mitochondrial matrix can be suppressed under conditions of branched-chain amino acid (BCAA) starvation . This leads to a massive synthesis of triglycerides and accumulation of lipid droplets .
Metabolic Pathways
This compound is involved in the metabolic pathway of leucine catabolism . This pathway involves the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .
Subcellular Localization
The subcellular localization of this compound is predominantly in the mitochondria, where it plays a crucial role in the catabolism of leucine
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylcrotonyl-L-carnitine can be synthesized through the esterification of L-carnitine with 3-methylcrotonyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions: 3-Methylcrotonyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: 3-Methylcrotonic acid
Reduction: 3-Methylcrotonyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methylcrotonyl-L-carnitine has several scientific research applications, including:
相似化合物的比较
- 3-Hydroxyisovaleryl-L-carnitine
- Tigloyl-L-carnitine
- 3-Methylglutaryl-L-carnitine
Comparison: 3-Methylcrotonyl-L-carnitine is unique due to its specific role in the metabolism of leucine. While other similar compounds like 3-Hydroxyisovaleryl-L-carnitine and Tigloyl-L-carnitine are also involved in fatty acid metabolism, this compound is specifically linked to the catabolism of branched-chain amino acids .
属性
IUPAC Name |
(3R)-3-(3-methylbut-2-enoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPNNIOVWVIXOR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858026 | |
| Record name | (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64656-41-3 | |
| Record name | (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,6-Dihydropyrrolo[2,3-e]indole](/img/structure/B3276682.png)


![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)





![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)
